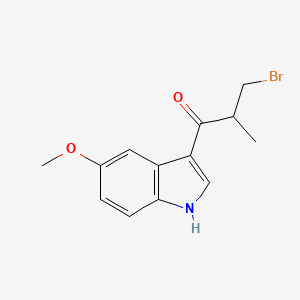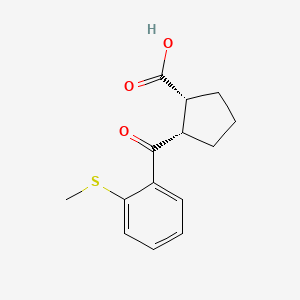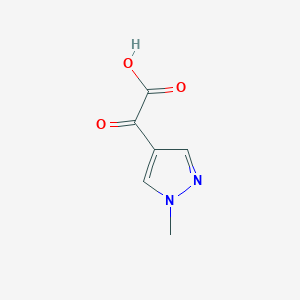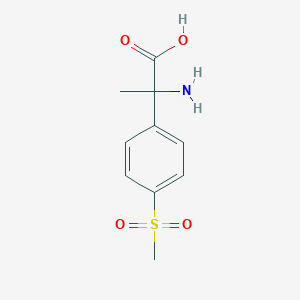![molecular formula C10H10F3NO2 B3082829 2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 1134679-10-9](/img/structure/B3082829.png)
2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid
Overview
Description
2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid is a derivative of phenylalanine . It is also known as 2-[3-(trifluoromethyl)phenyl]alanine hydrochloride . The compound has a molecular weight of 269.65 .
Molecular Structure Analysis
The IUPAC name of this compound is 2-[3-(trifluoromethyl)phenyl]alanine hydrochloride . Its InChI code is 1S/C10H10F3NO2.ClH/c1-9(14,8(15)16)6-3-2-4-7(5-6)10(11,12)13;/h2-5H,14H2,1H3,(H,15,16);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 191-192°C .Scientific Research Applications
Synthesis and Chemical Transformation : The compound is used in the synthesis of enantiomerically pure (S)-3-amino-2-phenyl propanoic acid via asymmetric transformation of its racemic N-phthaloyl derivative. This process is significant in the preparation of enantiomerically pure compounds (Calmès & Escale, 1998).
Chelation and Thermal Studies : Solid metal ion Chelates of La(III), Ce(III), with 2-amino-3-phenyl propanoic acid have been synthesized and characterized by physicochemical and biological methods, including thermo gravimetric study. The thermal decomposition of these chelates was studied using the TGA method (Ballal, 2020).
Peptide Reactivity and Drug Design : The compound has been studied in computational peptidology for the calculation of molecular properties and structures of new antifungal tripeptides. This includes predicting pKa values and bioactivity scores, which is valuable for drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Functional Modification of Polymers : 2-Amino-3-phenyl propanoic acid has been used in the modification of poly vinyl alcohol/acrylic acid hydrogels. These modified polymers show increased thermal stability and promising biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Biocatalysis in Pharmaceutical Intermediates : The compound is used in the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid. This process is important for producing pharmaceutical intermediates like S-dapoxetine, which is used in treating premature ejaculation (Li et al., 2013).
Corrosion Inhibition Studies : Amino acid-based imidazolium zwitterions derived from 2-amino-3-phenyl-propanoic acid have been synthesized and characterized as corrosion inhibitors for mild steel. This application is crucial in industrial settings to prevent metal degradation (Srivastava et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a key role in various biological functions. It is a precursor to tyrosine, which is used in the synthesis of proteins and other important molecules in the body .
Mode of Action
As a phenylalanine derivative, it may interact with the body’s biochemical processes involving phenylalanine . Phenylalanine and its derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
The compound, being a phenylalanine derivative, may be involved in the phenylalanine metabolic pathway . This pathway includes the conversion of phenylalanine to tyrosine, which is then used in the synthesis of proteins and other important molecules. The downstream effects of this pathway include the production of neurotransmitters like dopamine and norepinephrine .
Pharmacokinetics
As a phenylalanine derivative, it may share similar pharmacokinetic properties with phenylalanine .
Result of Action
As a phenylalanine derivative, it may influence various physiological activities, including the secretion of anabolic hormones, energy supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
properties
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-9(14,8(15)16)6-3-2-4-7(5-6)10(11,12)13/h2-5H,14H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZGUYPSMQUWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B3082747.png)
![methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate](/img/structure/B3082754.png)



![[2-(4-Ethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3082791.png)







